molecular formula C6H7F2N3O2 B2858698 2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid CAS No. 2247207-08-3

2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid

Cat. No.: B2858698
CAS No.: 2247207-08-3
M. Wt: 191.138
InChI Key: NETIDDKWWXSDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an aminoacetic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl and aminoacetic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its biological activity by interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid
  • 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles
  • 5-amino-pyrazoles

Uniqueness

2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid is unique due to the presence of both the difluoromethyl group and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not commonly observed in other similar compounds .

Properties

IUPAC Name

2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c7-6(8)11-2-1-4(10-11)9-3-5(12)13/h1-2,6H,3H2,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETIDDKWWXSDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1NCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.